Physicochemical Profile Differentiation: Target Compound vs. 4-Methylpiperidine Analog
A direct structural comparison shows that the target compound contains an unsubstituted piperidine ring, while the closest commercial analog features a 4-methylpiperidine group. This single methyl addition on the analog increases its molecular weight by 14 Da and raises its computed lipophilicity (XLogP3) from 2.9 to 3.4. These quantifiable differences are critical for lead optimization where specific LogP ranges are targeted for membrane permeability and solubility .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 (value from SWISS ADME model for parent free base) |
| Comparator Or Baseline | 1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol (CAS 439129-04-1); XLogP3: 3.4 |
| Quantified Difference | Δ XLogP3 = 0.5 log units |
| Conditions | Computed physicochemical properties. Target data inferred from parent free-base prediction; analog data from authoritative database. |
Why This Matters
For procurement, this data confirms that the target compound provides a distinct and less lipophilic starting point for medicinal chemistry optimization compared to its readily available 4-methylpiperidine analog.
